![molecular formula C15H14N2O5S B5088149 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide CAS No. 333441-47-7](/img/structure/B5088149.png)

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

説明

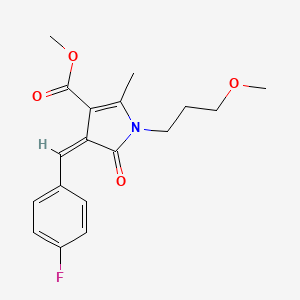

The compound “2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a -SO2NH2 functional group. They have a wide range of applications in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds suggests that “2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide” would have a benzodioxin ring, a sulfonamide group, and a benzamide group .科学的研究の応用

- DBM has been extensively investigated for its anti-cancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Studies suggest that DBM may inhibit tumor growth, induce apoptosis (programmed cell death), and suppress metastasis .

- Inflammation plays a crucial role in various diseases, such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. DBM has shown promise as an anti-inflammatory agent by modulating inflammatory pathways. It may reduce pro-inflammatory cytokines and inhibit inflammatory enzymes .

- Neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases involve progressive loss of neurons. DBM has been investigated for its potential neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation .

- DBM exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a vital role in maintaining cellular health and preventing age-related diseases .

- Some studies suggest that DBM may have cardiovascular benefits. It could protect against heart damage caused by oxidative stress and inflammation. However, further research is needed to fully understand its impact on heart health .

- Beyond its biological applications, DBM serves as a valuable intermediate in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties, potentially leading to novel drug candidates .

Cancer Research

Inflammatory Diseases

Neurodegenerative Disorders

Antioxidant Properties

Cardiovascular Health

Chemical Synthesis and Medicinal Chemistry

作用機序

Target of Action

The primary targets of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal degradation of acetylcholine, leading to its accumulation . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

Pharmacokinetics

These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The primary molecular effect of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors like temperature and presence of other substances can affect the compound’s stability and interaction with its targets .

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c16-15(18)11-3-1-2-4-12(11)17-23(19,20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,17H,7-8H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFTZYINNDKEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178908 | |

| Record name | 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

333441-47-7 | |

| Record name | 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333441-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5088066.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B5088079.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5088093.png)

![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5088097.png)

![5-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5088111.png)

![2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5088112.png)

![methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5088116.png)

![(3S)-3-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5088151.png)

![N-{1-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5088159.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5088178.png)